molecular formula C5H13O5PS B14396427 [Ethoxy(methyl)phosphoryl]methyl methanesulfonate CAS No. 87278-41-9

[Ethoxy(methyl)phosphoryl]methyl methanesulfonate

Cat. No.: B14396427
CAS No.: 87278-41-9
M. Wt: 216.19 g/mol
InChI Key: DQCNUPMGVMNUGK-UHFFFAOYSA-N
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Description

[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphoryl and methanesulfonate functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate typically involves the reaction of ethoxy(methyl)phosphoryl chloride with methanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethoxy(methyl)phosphoryl chloride+Methanesulfonic acid[Ethoxy(methyl)phosphoryl]methyl methanesulfonate+HCl\text{Ethoxy(methyl)phosphoryl chloride} + \text{Methanesulfonic acid} \rightarrow \text{this compound} + \text{HCl} Ethoxy(methyl)phosphoryl chloride+Methanesulfonic acid→[Ethoxy(methyl)phosphoryl]methyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[Ethoxy(methyl)phosphoryl]methyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The phosphoryl group can be oxidized under specific conditions, leading to the formation of higher oxidation state phosphorus compounds.

    Reduction Reactions: Reduction of the phosphoryl group can yield phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include phosphoramidates, phosphonates, or phosphorothioates.

    Oxidation: Products may include phosphoric acid derivatives.

    Reduction: Products can include phosphine oxides or phosphines.

Scientific Research Applications

[Ethoxy(methyl)phosphoryl]methyl methanesulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The phosphoryl group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential use as a biochemical probe and in drug development.

Comparison with Similar Compounds

Similar Compounds

    Ethyl methanesulfonate: A related compound with similar reactivity but lacking the phosphoryl group.

    Methyl methanesulfonate: Another related compound, also lacking the phosphoryl group.

    Dimethyl sulfoxide (DMSO): Shares some solvent properties but lacks the reactive functional groups.

Uniqueness

[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is unique due to the presence of both phosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

CAS No.

87278-41-9

Molecular Formula

C5H13O5PS

Molecular Weight

216.19 g/mol

IUPAC Name

[ethoxy(methyl)phosphoryl]methyl methanesulfonate

InChI

InChI=1S/C5H13O5PS/c1-4-9-11(2,6)5-10-12(3,7)8/h4-5H2,1-3H3

InChI Key

DQCNUPMGVMNUGK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)COS(=O)(=O)C

Origin of Product

United States

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